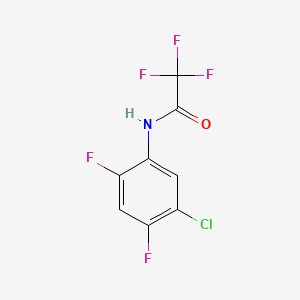
N'-phenyloctadecanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-phenyloctadecanehydrazide is an organic compound with the molecular formula C24H42N2O It belongs to the class of hydrazides, which are characterized by the presence of the functional group -CO-NH-NH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-phenyloctadecanehydrazide typically involves the reaction of octadecanoic acid with phenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide bond, resulting in the desired product.
Industrial Production Methods
Industrial production of N’-phenyloctadecanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-phenyloctadecanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in substitution reactions, where the phenyl or octadecane moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N’-phenyloctadecanehydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazide derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of fungal infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of N’-phenyloctadecanehydrazide involves its interaction with specific molecular targets. In antifungal applications, the compound disrupts the fungal cell membrane, leading to cell death. This is achieved through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential . The compound’s hydrazide group plays a crucial role in these interactions, facilitating the formation of reactive intermediates that target the fungal cells.
Comparison with Similar Compounds
N’-phenyloctadecanehydrazide can be compared with other similar compounds, such as:
N’-phenylhydrazides: These compounds share the hydrazide functional group and exhibit similar antifungal properties.
N’-phenyl pyridylcarbohydrazides: These compounds are analogues of commercial succinate dehydrogenase inhibitors (SDHIs) and show broad-spectrum antifungal activity.
The uniqueness of N’-phenyloctadecanehydrazide lies in its long octadecane chain, which imparts specific physicochemical properties and enhances its interaction with biological membranes.
Properties
CAS No. |
79984-57-9 |
|---|---|
Molecular Formula |
C24H42N2O |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
N'-phenyloctadecanehydrazide |
InChI |
InChI=1S/C24H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(27)26-25-23-20-17-16-18-21-23/h16-18,20-21,25H,2-15,19,22H2,1H3,(H,26,27) |
InChI Key |
BCYGVYUEYITQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate](/img/structure/B14021898.png)

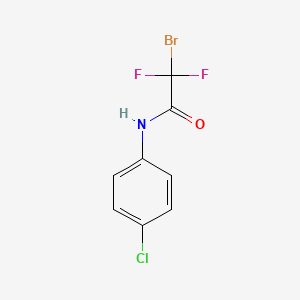
![S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate](/img/structure/B14021954.png)
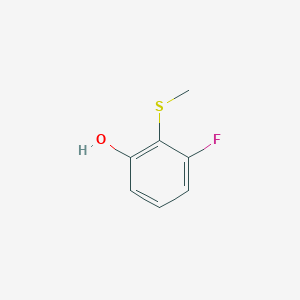

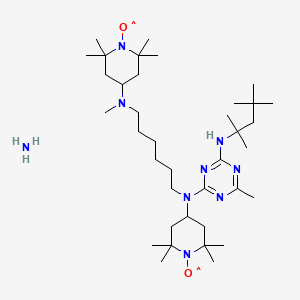
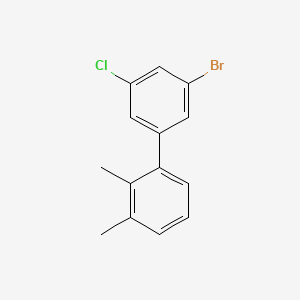
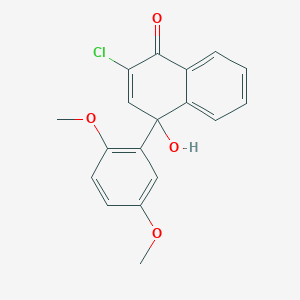
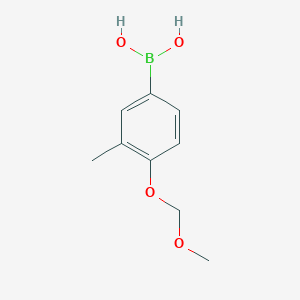
![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)

